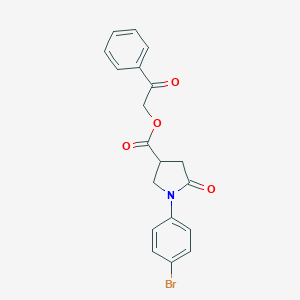![molecular formula C17H14O2S B271360 (1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene, also known as MSPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that this compound can inhibit tumor growth and metastasis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene is its versatility as a starting material for the synthesis of various functionalized indene derivatives. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (1E)-1-[(4-methylsulfonylphenyl)methylene]indene. One potential direction is the development of this compound-based anticancer drugs with improved efficacy and reduced toxicity. Another direction is the synthesis of novel organic materials with unique optical and electronic properties using this compound as a building block. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as materials science and organic synthesis.
Synthesemethoden
The synthesis of (1E)-1-[(4-methylsulfonylphenyl)methylene]indene can be achieved through a one-pot reaction between 4-methylsulfonylbenzaldehyde and indene in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(1E)-1-[(4-methylsulfonylphenyl)methylene]indene has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. This compound has also been used in organic synthesis as a versatile starting material for the preparation of various functionalized indene derivatives.
Eigenschaften
Molekularformel |
C17H14O2S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(1E)-1-[(4-methylsulfonylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O2S/c1-20(18,19)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI-Schlüssel |
XICAFMGQCYYCRA-NTCAYCPXSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)




![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

